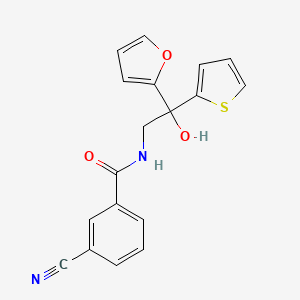
3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound notable for its unique structure, which includes a cyano group, a hydroxy group, and both furan and thiophene rings. This combination imparts distinctive electronic properties that make it a subject of interest in medicinal chemistry and materials science.
The compound's molecular formula is C18H14N2O2S, with a molecular weight of approximately 318.38 g/mol. The presence of the cyano group enhances its potential for hydrogen bonding, while the furan and thiophene rings contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has shown potential as a pharmacophore in drug design, particularly in targeting pathways involved in cancer and other diseases.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM against breast and lung cancer cell lines, indicating its potential as an anticancer agent .
Antifungal Activity
The compound's antifungal properties have also been investigated. In vitro assays revealed that it exhibited moderate fungicidal activity against several fungal strains, with effective concentrations (EC50) ranging between 20 to 50 mg/L. This activity is attributed to the structural features that facilitate interaction with fungal cell membranes .
Case Studies
- Antitumor Efficacy : A study conducted on the effects of this compound on MCF-7 (breast cancer) cells showed that treatment led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
- Fungicidal Activity : In another investigation, the compound was tested against Candida albicans and Aspergillus niger, showing promising results compared to standard antifungal agents like fluconazole .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar benzamide derivatives:
| Compound Name | Structure Features | Antitumor Activity (IC50) | Antifungal Activity (EC50) |
|---|---|---|---|
| This compound | Cyano, Hydroxy, Furan, Thiophene | 5 - 15 µM | 20 - 50 mg/L |
| 3-Cyano-N-(2-hydroxyethyl)benzamide | Cyano, Hydroxy | 10 - 25 µM | >100 mg/L |
| N-(furan-2-yl)benzamide | Furan only | >25 µM | Not tested |
Properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-11-13-4-1-5-14(10-13)17(21)20-12-18(22,15-6-2-8-23-15)16-7-3-9-24-16/h1-10,22H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTJRQYARKDMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














